Basic Green 5

Description

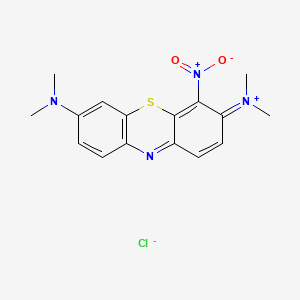

stain; 4-nitro(methylene blue); RN given refers to chloride

Structure

3D Structure of Parent

Properties

IUPAC Name |

[7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N4O2S.ClH/c1-18(2)10-5-6-11-14(9-10)23-16-12(17-11)7-8-13(19(3)4)15(16)20(21)22;/h5-9H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGBVRCTHASBKD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

161201-31-6 | |

| Record name | Methylene green homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161201-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70949598 | |

| Record name | Methylene green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown-black solid; [Acros Organics MSDS] | |

| Record name | Methylene Green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2679-01-8 | |

| Record name | Methylene green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2679-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene Green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene green | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylene green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-bis(dimethylamino)-4-nitrophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1IO2ZP7BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Basic Green 5 (Methylene Green)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of Basic Green 5. Known interchangeably as Methylene Green or C.I. 52020, this compound is a nitro-derivative of the well-known thiazine dye, Methylene Blue. It is predominantly used as a potent green nuclear stain in histology and cell biology. While often supplied as a zinc chloride double salt to enhance stability, its core chemical identity is rooted in its cationic dye structure.

Chemical Identity and Structure

This compound is a heterocyclic aromatic compound belonging to the thiazine class of dyes.[1] Its chemical structure is derived from Methylene Blue through the introduction of a nitro group (-NO₂) onto the phenothiazine core. This modification alters its spectral properties, shifting the color from blue to green.

The cationic part of the dye is systematically named [7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium .[2][3] Commercial preparations are frequently stabilized as a zinc chloride double salt.[4]

-

Chemical Structure of the Cationic Dye:

Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of this compound. It is important to distinguish between the simple chloride salt and the more common zinc chloride double salt complex, as their molecular weights differ significantly.

| Property | Value | Reference(s) |

| Identifiers | ||

| C.I. Name | This compound | [5][6] |

| C.I. Number | 52020 | [5][6] |

| Synonyms | Methylene Green, Methylene Green zinc chloride double salt | [4] |

| CAS Number (Chloride Salt) | 2679-01-8 | [4] |

| CAS Number (ZnCl₂ Salt) | 224967-52-6 | [7] |

| Molecular Properties | ||

| Molecular Formula (Cation) | C₁₆H₁₇N₄O₂S⁺ | [2] |

| Molecular Formula (Chloride Salt) | C₁₆H₁₇ClN₄O₂S | [3][4] |

| Molecular Formula (Typical ZnCl₂ Salt) | C₁₆H₁₇N₄O₂S·½ZnCl₄ | [4] |

| Molecular Weight (Chloride Salt) | 364.85 g/mol | [3][4] |

| Molecular Weight (ZnCl₂ Salt, C₁₆H₁₇N₄O₂S·½ZnCl₄) | 433.00 g/mol | [4] |

| Spectroscopic Data | ||

| Absorption Maxima (λmax) in Water | 630-635 nm; Other reported values include 657/618 nm and 660/607 nm | [4][6][7] |

| Molar Extinction Coefficient (ε) | Data not available. For the parent compound Methylene Blue, ε at ~665 nm is approx. 84,300 M⁻¹cm⁻¹.[8] This serves as a useful estimate. | |

| Physical Properties | ||

| Appearance | Very dark green to dark brown/black powder | [4] |

| Solubility in Water | Soluble (Reported as 1.46% to 3.0% w/v) | [5][6] |

| Solubility in Ethanol | Slightly Soluble (Reported as 1.46% to 3.0% w/v) | [5][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the nitration of its precursor, Methylene Blue (C.I. 52015). While detailed, step-by-step laboratory protocols are not widely published, the established chemical pathway involves the following key steps.[4]

-

Nitrosation of Methylene Blue: Methylene Blue is treated with sodium nitrite (NaNO₂) in an acidic medium, typically using hydrochloric acid (HCl).

-

Oxidative Nitration: The resulting intermediate is then treated with nitric acid (HNO₃). This step introduces the nitro group at position 4 of the phenothiazine ring system.

-

Precipitation: The final product, Methylene Green, is commonly precipitated and stabilized by the addition of zinc chloride (ZnCl₂), forming the zinc chloride double salt.[4]

Note for Researchers: Commercial lots of Methylene Green can contain residual Methylene Blue and other demethylated homologues as impurities. For applications requiring high purity, analysis by thin-layer chromatography (TLC) and purification via flash chromatography may be necessary.

Caption: Synthesis pathway of this compound from Methylene Blue.

Protocol for Nuclear Staining of Histological Sections

This compound (as Methylene Green) is an effective nuclear counterstain, particularly for immunohistochemistry (IHC) where a non-red counterstain is desired. It specifically stains chromatin green. The following is a general, representative protocol adapted from standard histological procedures.[2]

Reagents:

-

0.1M Sodium Acetate Buffer (pH 4.2):

-

Sodium Acetate, Trihydrate: 1.36 g

-

Distilled Water: 100 ml

-

Adjust pH to 4.2 with glacial acetic acid.

-

-

Methylene Green Staining Solution (0.5%):

-

Methylene Green powder: 0.5 g

-

0.1M Sodium Acetate Buffer, pH 4.2: 100 ml

-

Mix until fully dissolved. Filter before use.

-

-

95% Ethanol

-

100% Ethanol

-

Xylene (or a xylene substitute)

-

Resinous Mounting Medium

Procedure:

-

Rehydration: Bring paraffin-embedded tissue sections through xylene and graded alcohols to distilled water. For slides already processed for IHC, start from the post-detection wash step, ending in distilled water.

-

Staining: Immerse slides in the 0.5% Methylene Green solution for 5-10 minutes at room temperature. Note: Incubation at 60°C may intensify the stain but requires optimization.

-

Rinsing: Briefly rinse the slides in distilled water. The sections may appear blue at this stage.

-

Dehydration and Differentiation: Dehydrate the sections quickly with the following sequence:

-

Dip slides ~10 times in 95% ethanol. The color should shift from blue to green.

-

Dip slides ~10 times in a fresh change of 100% ethanol.

-

Dip slides ~10 times in a second fresh change of 100% ethanol. Note: Alcohols will gradually remove the stain, so this step must be performed rapidly.

-

-

Clearing: Immerse slides in two changes of xylene (or substitute) for 2-3 minutes each.

-

Mounting: Coverslip the slides using a resinous mounting medium.

Expected Results:

-

Nuclei: Green

-

Cytoplasm/Other Tissues: Will retain the color of the primary IHC stain (e.g., brown from DAB, red from AP-Red) or remain unstained.

Caption: Experimental workflow for nuclear staining with this compound.

References

- 1. biologicalstaincommission.org [biologicalstaincommission.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Nitration - Wikipedia [en.wikipedia.org]

- 4. usbio.net [usbio.net]

- 5. stainsfile.com [stainsfile.com]

- 6. stainsfile.com [stainsfile.com]

- 7. homework.study.com [homework.study.com]

- 8. researchgate.net [researchgate.net]

Synthesis of Methylene Green (Basic Green 5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Methylene Green (Basic Green 5), a cationic phenothiazine dye. Methylene Green is structurally a nitro derivative of Methylene Blue and is utilized in various biological staining procedures and as a photocatalyst in organic synthesis. This document outlines the core synthesis methodology, experimental protocols, and relevant quantitative data.

Synthesis Pathway

The primary and established method for the synthesis of Methylene Green is through the nitration of Methylene Blue (also known as Basic Blue 9). The reaction introduces a nitro group (-NO₂) onto the phenothiazine core of the Methylene Blue molecule.

The general manufacturing process involves a two-step diazotization and nitration reaction. Methylene Blue is first treated with hydrochloric acid and sodium nitrite. This is followed by treatment with nitric acid. The final product is then precipitated as a zinc chloride double salt.[1]

Logical Diagram of the Synthesis Pathway:

Caption: Synthesis of Methylene Green from Methylene Blue.

Experimental Protocols

While a precise, detailed, and publicly available experimental protocol with specific reagent quantities and reaction conditions is not extensively documented in readily accessible scientific literature, the established industrial synthesis method provides a foundational procedure. The following protocol is a generalized representation based on available information. Researchers should optimize these conditions for laboratory-scale synthesis.

Materials:

-

Methylene Blue (C.I. 52015, Basic Blue 9)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Nitrite (NaNO₂)

-

Nitric Acid (HNO₃), concentrated

-

Zinc Chloride (ZnCl₂)

-

Water (deionized)

-

Ethanol

Procedure:

-

Dissolution of Methylene Blue: Dissolve a known quantity of Methylene Blue in dilute hydrochloric acid.

-

Diazotization: Cool the solution in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining a low temperature (typically 0-5 °C). Stir the mixture for a sufficient duration to ensure the formation of the diazonium intermediate.

-

Nitration: Carefully add concentrated nitric acid to the reaction mixture. The temperature should be controlled, as nitration reactions are exothermic. The color of the solution will change, indicating the formation of Methylene Green.

-

Precipitation: To the resulting solution, add a solution of zinc chloride. This will precipitate Methylene Green as a zinc chloride double salt.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a suitable solvent (such as ethanol) to remove unreacted starting materials and byproducts, and then dried. Further purification can be achieved by recrystallization.

Quantitative Data

Quantitative data for the synthesis of Methylene Green is not widely published. The following tables summarize key properties of Methylene Green, which are essential for its characterization and quality control.

Table 1: Physicochemical Properties of Methylene Green (this compound)

| Property | Value | Reference |

| CI Name | This compound | [1] |

| CI Number | 52020 | [1] |

| CAS Number | 2679-01-8 | [1] |

| Molecular Formula | C₁₆H₁₇ClN₄O₂S | [1] |

| Molecular Weight | 364.85 g/mol | [1] |

| Appearance | Dark blue-light green solid | [1] |

Table 2: Spectroscopic Properties of Methylene Green

| Solvent | Absorption Maximum (λmax) | Reference |

| Water | 633 nm | |

| Ethanol | Not specified |

Note: The solubility of Methylene Green is described as soluble in water (giving a green-light blue solution) and slightly soluble in ethanol (yielding a green-light blue solution). In concentrated sulfuric acid, it appears dark, and upon dilution, it turns green-light blue. The addition of sodium hydroxide solution to an aqueous solution of Methylene Green results in a purple color with a violet-black precipitate.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Methylene Green.

Caption: General workflow for Methylene Green synthesis.

References

In-Depth Technical Guide to CAS Number 224967-52-6 (Basic Green 5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 224967-52-6. This substance is commercially known as Basic Green 5 and is also referred to as Methylene Green zinc chloride double salt. It belongs to the thiazine class of dyes and is primarily utilized as a biological stain in various scientific disciplines.[1][2] This document consolidates available data on its properties, primary uses, and the general mechanisms underlying its applications.

It is crucial to distinguish CAS number 224967-52-6 from the similarly named "Methyl Green" (CAS 7114-03-6), as these are distinct chemical entities. While the names are sometimes used interchangeably in less precise contexts, detailed experimental protocols often specify Methyl Green for procedures like the Methyl Green-Pyronine stain. This guide focuses exclusively on the information available for CAS 224967-52-6.

Chemical and Physical Properties

This compound is a zinc salt complex organic dye.[3] It is a synthetic compound derived from Methylene Blue.[4] The compound typically appears as a dark green to black powder and is soluble in water and alcohol.[5] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 224967-52-6 | [3] |

| Synonyms | This compound, Methylene Green zinc chloride double salt, C.I. 52020 | [4][5] |

| Molecular Formula | C₁₆H₁₇ClN₄O₂S·0.5(ZnCl₂) or (C₁₆H₁₇ClN₄O₂S)₂·ZnCl₂·2Cl | [3][4][5] |

| Molecular Weight | 433.00 g/mol or 866.00 g/mol (depending on representation) | [3][4] |

| Appearance | Very dark green to black powder | [5] |

| Solubility | Soluble in water (10 mg/mL) and alcohol | [5] |

Core Applications and Uses

The primary and most well-documented application of this compound is as a biological stain in microscopy and histology.[4] Its utility in various research and analytical techniques stems from its ability to bind to and visualize specific cellular components.

Histological and Cytological Staining

This compound is employed to stain cellular structures, facilitating their visualization under a microscope. It has a notable affinity for nucleic acids (DNA and RNA) and proteins, making it a valuable tool in cytology, histology, and pathology.[4] The staining process allows for the detailed examination of tissue morphology and cellular details.

Mechanism of Action in Staining

As a basic dye, this compound carries a positive charge (cationic). This property governs its interaction with cellular components. Biological tissues contain numerous negatively charged (anionic) molecules, such as the phosphate groups of nucleic acids and certain domains of proteins. The staining mechanism is primarily an electrostatic interaction, where the cationic dye binds to these anionic sites within the cell, leading to the visualization of these structures.[6]

Other Potential Applications

While less documented with specific protocols for CAS 224967-52-6, related thiazine dyes and similar compounds have been explored in other areas:

-

Surface-Enhanced Raman Spectroscopy (SERS): Dyes like Methylene Green can be used as reporter molecules in SERS, a technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces. This allows for highly sensitive detection of analytes.

-

Antimicrobial Research: Some thiazine dyes exhibit antimicrobial properties.[7]

-

Electrochemical Sensors: The redox properties of such dyes make them candidates for use in the development of electrochemical sensors.

-

Photodynamic Therapy: The light-absorbing properties of these dyes are being investigated for potential use in photodynamic therapy.[8]

Experimental Protocols

General Histological Staining Workflow

This workflow outlines the typical steps for staining tissue sections with a basic dye like this compound.

Caption: General workflow for histological staining of tissue sections.

Methodology:

-

Sample Preparation:

-

Fixation: Tissue samples are fixed (e.g., in 10% neutral buffered formalin) to preserve their structure.

-

Embedding: The fixed tissue is embedded in a medium like paraffin wax.

-

Sectioning: Thin sections of the embedded tissue are cut using a microtome.

-

Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of decreasing concentrations of ethanol.

-

-

Staining:

-

A working solution of this compound is prepared in an appropriate buffer.

-

The rehydrated tissue sections are incubated in the staining solution for a specific duration.

-

Following incubation, the slides are rinsed with distilled water to remove excess stain.

-

-

Post-Staining:

-

Dehydration: The stained sections are dehydrated through an increasing series of ethanol concentrations.

-

Clearing: The tissue is cleared using an agent like xylene.

-

Mounting: A coverslip is placed over the tissue section using a mounting medium for preservation and microscopic examination.

-

Signaling Pathways

There is currently no direct evidence in the scientific literature linking this compound (CAS 224967-52-6) to the modulation of specific signaling pathways. Thiazine dyes as a class, which includes the related compound Methylene Blue, are known to have various biological activities, such as influencing nitric oxide signaling.[9] However, such activities have not been specifically demonstrated for this compound. Further research is required to determine if this compound has any effects on cellular signaling.

Data Presentation

The available quantitative data for CAS number 224967-52-6 is limited to its fundamental physicochemical properties, as presented in Section 2.0. Spectroscopic data, such as absorption and emission maxima, and binding affinities for biological macromolecules have not been extensively reported in peer-reviewed literature for this specific compound.

Mandatory Visualizations

Conceptual Diagram of SERS Application

This diagram illustrates the conceptual workflow of using a dye like this compound as a reporter molecule in a Surface-Enhanced Raman Spectroscopy (SERS) based detection assay.

References

- 1. Methylene Green zinc chloride double salt | 224967-52-6 | FM166271 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. dawnscientific.com [dawnscientific.com]

- 5. mpbio.com [mpbio.com]

- 6. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 7. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. peptidesciences.com [peptidesciences.com]

A Technical Guide to the Spectral Properties of Basic Green 5 in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral properties of Basic Green 5, also known as Methylene Green, in aqueous solutions. This compound is a thiazine-class cationic dye primarily used in biological staining.[1][2] A thorough review of available scientific literature reveals a notable scarcity of specific quantitative spectral data, such as molar absorptivity and fluorescence quantum yield, for this particular compound. This guide addresses this gap by outlining the fundamental principles of its expected photophysical behavior, drawing parallels with the well-characterized related dye, Methylene Blue. Furthermore, it furnishes detailed experimental protocols for the systematic determination of its absorption and fluorescence characteristics, enabling researchers to perform a complete spectral characterization. Visual diagrams of key photophysical processes and experimental workflows are provided to facilitate a deeper understanding.

Introduction to this compound

Theoretical Framework: Photophysical Properties

The interaction of a dye molecule like this compound with light is governed by several key photophysical processes. When a photon of appropriate energy is absorbed, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule can then return to the ground state through various pathways:

-

Fluorescence: The molecule can radiatively relax from the lowest vibrational level of the S₁ state back to the S₀ state, emitting a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

-

Non-Radiative Decay: The excited molecule can lose energy as heat through processes like internal conversion (transition between states of the same spin multiplicity, e.g., S₁ → S₀) and vibrational relaxation.

-

Intersystem Crossing: The molecule can transition to an excited triplet state (T₁), which has a longer lifetime. From the triplet state, it can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.

Quantitative Spectral Data

As noted, specific quantitative data for this compound is sparse in the surveyed literature. The following table presents the well-documented spectral properties of Methylene Blue, a structurally similar thiazine dye, in aqueous solution to serve as a reference point and guide for expected values.

| Parameter | Symbol | This compound (Expected) | Methylene Blue (Reference) | Units |

| Absorption | ||||

| Maximum Absorption Wavelength | λmax | ~630 - 640 | 664 | nm |

| Molar Absorptivity at λmax | εmax | High (>70,000) | 95,000 | M-1cm-1 |

| Emission | ||||

| Maximum Emission Wavelength | λem | ~650 - 670 | 686 | nm |

| Stokes Shift | Δλ | ~20 - 30 | 22 | nm |

| Fluorescence Quantum Yield | Φf | Low (<0.1) | 0.02 - 0.04 | - |

Note: Expected values for this compound are estimations based on its structural similarity to Methylene Blue and general properties of thiazine dyes. These require experimental verification.

Experimental Protocols

To obtain accurate spectral data for this compound, the following standard methodologies should be employed.

Protocol for Determining UV-Visible Absorption Spectrum

This protocol details the measurement of the absorption spectrum and the calculation of the molar absorptivity (ε).

1. Materials and Equipment:

-

This compound powder (zinc salt or other)

-

Deionized water (or desired buffer)

-

Calibrated dual-beam UV-Visible spectrophotometer

-

1 cm path length quartz cuvettes

-

Analytical balance and volumetric flasks

2. Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the expected linear range of the Beer-Lambert law (e.g., 1 µM to 10 µM).

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range from 400 nm to 800 nm. Use deionized water as the blank reference.

-

Measurement: Record the absorption spectrum for each dilution. Identify the wavelength of maximum absorbance (λmax).

-

Data Analysis (Beer-Lambert Law):

-

Plot the absorbance at λmax against the concentration for each dilution.

-

Perform a linear regression on the data. The slope of the line corresponds to the molar absorptivity (ε) in M-1cm-1 (assuming a 1 cm path length). The Beer-Lambert equation is A = εcl, where A is absorbance, c is concentration, and l is the path length.

-

Protocol for Determining Fluorescence Properties

This protocol describes the measurement of the fluorescence emission spectrum and the calculation of the relative fluorescence quantum yield.

1. Materials and Equipment:

-

Solutions prepared in Protocol 4.1

-

Calibrated spectrofluorometer

-

1 cm path length quartz fluorescence cuvettes

-

Quantum yield standard (e.g., Methylene Blue in water, Φf ≈ 0.02)

2. Procedure:

-

Sample Preparation: Use a dilute solution of this compound with an absorbance at the excitation wavelength below 0.1 to minimize inner filter effects. Prepare a solution of the standard (Methylene Blue) with a similar absorbance at the same excitation wavelength.

-

Spectrofluorometer Setup:

-

Set the excitation wavelength. This is typically the λmax determined from the absorption spectrum.

-

Set the emission scan range to start ~10 nm above the excitation wavelength and extend to ~850 nm.

-

-

Measurement:

-

Record the fluorescence emission spectrum of the blank (deionized water) to check for background signals.

-

Record the emission spectrum of the standard solution.

-

Record the emission spectrum of the this compound solution.

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

Integrate the area under the emission curve for both the this compound sample and the standard.

-

Calculate the quantum yield (Φf,sample) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) Where:

-

Φf is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent (for the same solvent, this term cancels out).

-

-

Workflow and Data Relationships

The characterization of this compound follows a logical progression from sample preparation to data interpretation.

Conclusion

This compound is a functional thiazine dye whose specific photophysical properties in aqueous solution are not well-documented in publicly accessible literature. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to fully characterize its absorption and emission spectra, molar absorptivity, and fluorescence quantum yield. By following these standardized procedures, the scientific community can build a reliable dataset for this compound, aiding its application in biological research and materials science. It is anticipated that this compound will exhibit strong absorption in the 630-640 nm range and weak fluorescence, analogous to other dyes in its class.

References

An In-depth Technical Guide to the Thiazine Class of Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thiazine class of dyes, covering their core chemical principles, quantitative photophysical properties, synthesis, and diverse applications in scientific research and medicine. Detailed experimental protocols and logical diagrams are included to facilitate practical application and understanding.

Introduction to Thiazine Dyes

Thiazine dyes are a class of organic compounds characterized by a heterocyclic structure containing a six-membered ring with four carbon, one nitrogen, and one sulfur atom.[1][2] Derivatives of this core structure, particularly those based on the phenothiazine tricycle, form a large and versatile group of colorants.[1] The arrangement of the nitrogen and sulfur atoms gives rise to three primary isomers: 1,2-thiazine, 1,3-thiazine, and 1,4-thiazine.[2]

Most thiazine dyes used in biomedical applications are cationic and thus water-soluble, a property crucial for their use in biological systems.[3] They are well-known for their strong, vibrant colors and their redox-sensitive nature; many, like Methylene Blue, act as redox indicators, displaying a distinct color change between their oxidized and reduced (leuco) forms.[4] This unique combination of properties has led to their widespread use as histological stains, photosensitizers in photodynamic therapy (PDT), and as foundational scaffolds in drug development.[5][6][7]

References

- 1. Thionine - Wikipedia [en.wikipedia.org]

- 2. Photophysical and calorimetric investigation on the structural reorganization of poly(A) by phenothiazinium dyes azure A and azure B - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Azure A chloride Dyecontent =70 531-53-3 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Photoredox reactions of thionine - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. azurebiosystems.com [azurebiosystems.com]

An In-depth Technical Guide to Methylene Green Dye: History, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene Green, a cationic phenothiazine dye, has a rich history intertwined with the development of synthetic dyes in the 19th century. A nitro derivative of the well-known Methylene Blue, it has carved out a niche in various scientific disciplines, primarily as a biological stain for nucleic acids and as a photocatalyst. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and key applications of Methylene Green. Detailed experimental protocols for its synthesis and common staining procedures are provided, alongside a summary of its quantitative data. Furthermore, this guide explores the mechanism of its interaction with biological molecules and its role in photocatalysis, offering valuable insights for researchers and professionals in drug development and related fields.

History and Discovery

The story of Methylene Green is intrinsically linked to the pioneering era of synthetic dye chemistry in the late 19th century. Its parent compound, Methylene Blue, was first synthesized in 1876 by the German chemist Heinrich Caro at BASF.[1] This breakthrough laid the foundation for the development of a range of phenothiazine-based dyes.

Methylene Green itself is produced through the nitration of Methylene Blue.[2][3] This process involves the introduction of a nitro group onto the phenothiazine core structure. While the exact date of the first synthesis of Methylene Green is not as prominently documented as that of Methylene Blue, it emerged as a valuable dye for biological staining, particularly for cell nuclei. Its use in histology gained traction with the development of staining techniques like the Unna-Pappenheim stain, where it is used to differentiate DNA and RNA.[4]

Chemical and Physical Properties

Methylene Green (C.I. 52020), also known as Basic Green 5, is a heterocyclic aromatic compound.[5] Its chemical structure is characterized by a phenothiazine core with dimethylamino groups and a nitro group.[5]

Quantitative Data Summary

A compilation of the key quantitative properties of Methylene Green is presented in the table below for easy reference and comparison.

| Property | Value | Solvent/Conditions | Reference(s) |

| Molecular Formula | C₁₆H₁₇ClN₄O₂S | [6] | |

| Molecular Weight | 364.85 g/mol | [6] | |

| CAS Number | 2679-01-8 | [6] | |

| Absorption Maxima (λmax) | 632 nm, 657 nm | PBS, Water | [7] |

| Molar Extinction Coefficient (ε) | 77,800 M⁻¹cm⁻¹ | at 632 nm in PBS | |

| Fluorescence Excitation Maximum | 633 nm | When bound to DNA | [4] |

| Fluorescence Emission Maximum | 677 nm | When bound to DNA | [4] |

| Fluorescence Quantum Yield (Φf) | ~10⁻⁴ | In various solvents | |

| Solubility in Water | 1.46% - 3% | [7] | |

| Solubility in Ethanol | 1.46% - 3% | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Methylene Green and its application in common staining procedures.

Synthesis of Methylene Green by Nitration of Methylene Blue

The synthesis of Methylene Green is achieved through the nitration of Methylene Blue. While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be outlined based on general nitration procedures for aromatic compounds.

Materials:

-

Methylene Blue

-

Nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid)

-

Ice bath

-

Reaction flask with a stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvent for extraction (e.g., dichloromethane)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Preparation of Nitrating Mixture: Carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath. The mixture should be prepared fresh and kept cold.

-

Dissolution of Methylene Blue: Dissolve a known quantity of Methylene Blue in concentrated sulfuric acid in a separate reaction flask, also cooled in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the Methylene Blue solution while maintaining a low temperature (0-5 °C) with constant stirring. The reaction is exothermic and temperature control is crucial to prevent over-nitration and side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude Methylene Green.

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove excess acid.

-

Purification:

-

Extraction: The crude product can be further purified by dissolving it in a suitable solvent and extracting it.

-

Recrystallization: Recrystallize the purified product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure Methylene Green crystals.

-

-

Drying: Dry the final product in a desiccator.

Logical Relationship of Synthesis

Caption: Workflow for the synthesis of Methylene Green.

Methyl Green-Pyronin Staining for DNA and RNA Differentiation

This classical histological technique utilizes Methyl Green to stain DNA and Pyronin Y to stain RNA.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Distilled water

-

Methyl Green-Pyronin Y staining solution (commercially available or prepared in-house)

-

Acetone or ethanol for differentiation

-

Clearing agent (e.g., xylene)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the sections by passing them through a graded series of ethanol (100%, 95%, 70%) and finally into distilled water.

-

-

Staining:

-

Stain the sections with the Methyl Green-Pyronin Y solution for a specified time (typically 5-10 minutes). The optimal time may vary depending on the tissue and the specific staining solution.

-

-

Differentiation:

-

Briefly rinse the slides in distilled water.

-

Differentiate the staining by quickly passing the slides through acetone or ethanol. This step is critical for achieving the correct color balance.

-

-

Dehydration and Clearing:

-

Dehydrate the sections through a graded series of ethanol.

-

Clear the sections in xylene.

-

-

Mounting:

-

Mount the coverslip using a suitable mounting medium.

-

Expected Results:

-

DNA (nuclei): Green to blue-green

-

RNA (cytoplasm, nucleoli): Pink to red

Methyl Green-Pyronin Staining Workflow

Caption: Experimental workflow for Methyl Green-Pyronin staining.

Mechanism of Action and Applications

Interaction with DNA

Methylene Green's primary application in biology stems from its ability to selectively bind to DNA. Unlike intercalating dyes that insert themselves between the base pairs of the DNA double helix, Methylene Green is a groove-binding dye.[4] Specifically, it binds to the major groove of the DNA molecule.[8] This interaction is primarily electrostatic, driven by the attraction between the cationic dye molecule and the negatively charged phosphate backbone of DNA. Studies have shown that Methylene Green has a higher affinity for guanine and cytosine-rich regions of DNA.

DNA Binding Mechanism

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. Phenothiazine: the parent molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 4. mdpi.com [mdpi.com]

- 5. Methylene green - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. stainsfile.com [stainsfile.com]

- 8. Methylene Green | C16H17ClN4O2S | CID 75889 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of Basic Green 5 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Basic Green 5 (also known as Methylene Green, C.I. 52020), a heterocyclic aromatic chemical compound used as a dye in various laboratory applications.[1][2] Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Synonyms | Methylene Green, C.I. 52020 |

| CAS Number | 2679-01-8 |

| Appearance | Dark green or brown-black solid powder |

| Solubility | Soluble in water |

| Stability | Stable under normal temperatures and pressures |

| Incompatibilities | Strong oxidizing agents |

| Hazardous Decomposition Products | Carbon monoxide, nitrogen oxides, hydrogen chloride |

Table 2: Hazard Identification and First Aid Measures

| Hazard | Description | First Aid Measures |

| Eye Contact | Causes eye irritation.[4] | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |

| Skin Contact | Causes skin irritation.[4] | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical aid if irritation develops or persists.[4] |

| Ingestion | Harmful if swallowed. May cause irritation of the digestive tract.[4] | If swallowed, seek medical help immediately. Wash mouth out with water.[4][5] |

| Inhalation | May cause respiratory tract irritation.[4] | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |

Table 3: Exposure Limits for this compound (as Particulates Not Otherwise Regulated)

| Jurisdiction | Type | Limit |

| US - Oregon (PEL) | Total Dust | 10 mg/m³ |

| US - Oregon (PEL) | Respirable Fraction | 5 mg/m³ |

| US - Michigan (PEL) | Respirable Dust | 5 mg/m³ |

Experimental Protocols: Safe Handling Procedures

While specific, detailed experimental protocols for this compound are not widely published, the following general procedures should be adopted when handling this chemical in a laboratory setting, based on standard safety practices for hazardous powders.

2.1. General Handling

-

Avoid all personal contact, including inhalation of dust, vapor, or mist.[4]

-

Use only with adequate ventilation to keep airborne concentrations low.[3]

-

Minimize dust generation and accumulation.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

-

Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[4]

2.2. Storage

-

Store in a cool, dry, well-ventilated area.[4]

-

Store away from incompatible substances such as strong oxidizing agents.[4]

-

Keep away from sources of ignition.[3]

Mandatory Visualizations

3.1. Personal Protective Equipment (PPE) Workflow

The following diagram outlines the essential personal protective equipment required when handling this compound.

3.2. Accidental Spill Response Workflow

This diagram illustrates the logical steps to follow in the event of a this compound spill in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Green Stains in Tissue Histology

Introduction

In tissue histology, green dyes are frequently utilized as counterstains to provide a contrasting background to primary stains, thereby enhancing the visualization of various cellular and extracellular components. While the query specifically mentioned Basic Green 5, it is essential to note that this dye, also known as Methylene Green, is not commonly employed in standard histological protocols. This document will first address the available information on this compound and then provide detailed application notes and protocols for more prevalent green histological stains: Light Green SF Yellowish, Fast Green FCF, and Naphthol Green B. These alternatives are widely used in various staining techniques, particularly in trichrome methods for differentiating collagen and muscle fibers.

This compound (Methylene Green)

Given the limited established protocols for this compound in tissue histology, researchers are advised to consider the use of more common and well-validated green stains for which detailed methodologies and expected results are extensively documented.

Alternative Green Stains in Histology

For robust and reproducible results, the following green stains are recommended alternatives to this compound. They are all anionic (acid) dyes that bind to basic tissue components like cytoplasm, collagen, and muscle fibers.

Summary of Common Green Histological Stains

| Feature | Light Green SF Yellowish | Fast Green FCF | Naphthol Green B |

| C.I. Number | 42095 | 42053 | 10020 |

| Dye Type | Acid Dye | Acid Dye | Acid (Nitroso) Dye |

| Color | Green | Bright Green | Green |

| Binding Mechanism | Electrostatic binding to basic amino acids.[1] | Electrostatic binding to basic amino acids.[1] | Electrostatic binding to basic amino acids, particularly in collagen.[2][3] |

| Common Applications | Counterstain in Masson's Trichrome and Papanicolaou stains.[4][5] | Counterstain in trichrome methods; substitute for Light Green SF.[1][6] | Staining collagen in trichrome methods.[2][3] |

| Fading | Prone to fading.[1][6] | Less likely to fade.[1] | Information on photostability is limited.[6] |

Experimental Protocols

The following are detailed protocols for the application of Light Green SF Yellowish, Fast Green FCF, and Naphthol Green B in tissue histology.

General Workflow for Paraffin-Embedded Tissue Staining

The following diagram illustrates a typical workflow for staining paraffin-embedded tissue sections, which is applicable to all the protocols described below.

Protocol 1: Light Green SF Yellowish as a Counterstain in Masson's Trichrome

This protocol is a standard procedure for the differential staining of collagen, muscle, and cytoplasm.

Reagents:

-

Weigert's Iron Hematoxylin

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphotungstic/Phosphomolybdic Acid Solution

-

Light Green SF Yellowish Solution (0.2% w/v in 0.2% acetic acid)[4]

-

1% Acetic Acid Solution

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Wash in running tap water.

-

Cytoplasm and Muscle Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 15 minutes. Rinse in distilled water.

-

Differentiation: Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes.

-

Collagen Staining: Stain in Light Green SF Yellowish solution for 5-10 minutes.

-

Rinsing: Briefly rinse in 1% Acetic Acid solution.

-

Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a suitable mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Keratin, Muscle Fibers: Red

-

Collagen: Green

Protocol 2: Fast Green FCF for Histone Staining

This protocol is specific for the staining of histones in cells.

Reagents:

-

5% Trichloroacetic Acid (TCA)

-

Fast Green FCF solution (pH 8.1)

-

Acetone or 70% Alcohol

-

Xylene

-

DPX mounting medium

Procedure:

-

Smear Preparation and Fixation: Prepare a smear of cells (e.g., cheek cells or frog RBCs) and fix.

-

DNA Removal: Treat the slides with 5% TCA for 15 minutes at 90°C to remove DNA.[7]

-

Washing: Wash the slides in distilled water and air dry.

-

Staining: Stain the slides with Fast Green FCF (pH 8.1) for 5-10 minutes.[7]

-

Washing: Wash the slides in distilled water.

-

Differentiation (Optional): Differentiate in acetone or 70% alcohol by rinsing once.

-

Mounting: Air dry the slides, clear in xylene, and mount with DPX.

Expected Results:

-

Histones: Green

Protocol 3: Naphthol Green B for Collagen Staining

This protocol outlines the use of Naphthol Green B as a counterstain for collagen.

Reagents:

-

Naphthol Green B solution (1% w/v in distilled water, with 0.5% glacial acetic acid optional)[2]

-

Weigert's Iron Hematoxylin (optional, for nuclear staining)

-

Graded alcohols (95%, 100%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate to distilled water.

-

Optional Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin, differentiate, and "blue" as per standard protocols. Wash well in running tap water.

-

Collagen/Cytoplasmic Staining: Immerse slides in the Naphthol Green B staining solution for 5-10 minutes.[2]

-

Rinsing: Briefly rinse in distilled water.

-

Dehydration and Clearing: Dehydrate rapidly through graded alcohols (95% and 100%) and clear in xylene.

-

Mounting: Mount with a resinous mounting medium.

Expected Results:

-

Collagen: Green

-

Nuclei (if stained): Black/Blue

-

Cytoplasm: Lighter shade of green or as per primary stain

Mechanism of Staining

The green stains discussed are all anionic (acid) dyes. Their staining mechanism is primarily based on electrostatic interactions.

At an acidic pH, tissue proteins are positively charged, which facilitates their binding with the negatively charged anionic dyes. The differential staining observed in trichrome methods is a result of the varying affinities and molecular sizes of the different dyes used, allowing for the simultaneous visualization of nuclei, cytoplasm, and connective tissues in contrasting colors.

Conclusion

While this compound (Methylene Green) is not a standard stain in histology, several excellent alternative green dyes are available. Light Green SF Yellowish, Fast Green FCF, and Naphthol Green B are all effective for providing green counterstaining, particularly for collagen in trichrome methods. The choice among these will depend on the specific requirements of the study, with Fast Green FCF being a preferred option when resistance to fading is a priority. Adherence to standardized protocols is crucial for achieving reproducible and high-quality staining results.

References

Application Notes and Protocols for Basic Green 5 as a Potential Counterstain in Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Green 5, also known as Methylene Green, is a cationic thiazine dye with known DNA-binding properties.[1] While traditionally used in histology, its fluorescent characteristics upon binding to DNA suggest its potential as a nuclear counterstain in immunofluorescence (IF) applications.[1][2] Notably, it fluoresces in the far-red region of the spectrum, which could offer advantages in multiplex imaging by minimizing spectral overlap with commonly used green and red fluorophores.[3]

These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound as a counterstain in immunofluorescence. Due to the limited established protocols for this specific application, this document offers a generalized experimental protocol based on standard immunofluorescence techniques and the known properties of this compound.

Properties of this compound

A summary of the key properties of this compound is presented in the table below. Understanding these characteristics is crucial for designing and troubleshooting immunofluorescence experiments.

| Property | Value | Reference |

| Synonyms | Methylene Green, C.I. 52020 | [4] |

| Molecular Formula | C₁₆H₁₇ClN₄O₂S | [4] |

| Molecular Weight | 364.85 g/mol | [4] |

| Excitation Maximum (DNA-bound) | 633 nm | [1][2][5] |

| Emission Maximum (DNA-bound) | 677 nm | [1][2][5] |

| Solubility | Soluble in water and slightly soluble in ethanol. | [4] |

| Binding Target | DNA | [1] |

| Reported Characteristics | High photostability when bound to DNA. | [2] |

Comparison with Common Nuclear Counterstains

The selection of a nuclear counterstain is critical to avoid spectral overlap with the primary and secondary antibodies used in an immunofluorescence experiment. The far-red emission of this compound presents a potential advantage over more traditional blue-emitting counterstains.

| Counterstain | Excitation Max (nm) | Emission Max (nm) | Advantages | Disadvantages |

| DAPI | ~358 | ~461 | Bright, specific to DNA. | Broad emission may bleed into green channel.[3] |

| Hoechst 33342 | ~350 | ~461 | Cell-permeant, suitable for live-cell imaging. | Can be phototoxic with prolonged UV exposure.[6] |

| This compound | ~633 | ~677 | Far-red emission minimizes overlap with green/red fluorophores, high photostability.[1][2][3] | Not a commonly used IF counterstain, requires specific filter sets. |

Experimental Protocols

The following is a generalized protocol for immunofluorescence staining that can be adapted to test this compound as a nuclear counterstain. Optimization of incubation times, and antibody and counterstain concentrations will be necessary for specific cell types and targets.

I. Cell Preparation, Fixation, and Permeabilization

-

Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.

-

Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with 1X PBS for 5 minutes each.

-

Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with 1X PBS for 5 minutes each.

II. Immunostaining

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin or normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Remove the blocking buffer from the cells and incubate with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the cells three times with 1X PBS containing 0.05% Tween-20 for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with 1X PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

III. Counterstaining with this compound and Mounting

-

This compound Preparation: Prepare a stock solution of this compound in distilled water. Further dilute the stock solution in 1X PBS to a working concentration (a starting concentration of 1-5 µg/mL is recommended for initial experiments).

-

Counterstaining: Incubate the cells with the this compound working solution for 5-10 minutes at room temperature, protected from light.

-

Washing: Briefly wash the cells twice with 1X PBS.

-

Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Sealing: Seal the edges of the coverslip with nail polish to prevent drying.

-

Storage: Store the slides at 4°C in the dark until imaging.

Visualizations

Experimental Workflow

Caption: A generalized workflow for immunofluorescence incorporating this compound as a counterstain.

Principle of Indirect Immunofluorescence

References

- 1. Methyl green - Wikipedia [en.wikipedia.org]

- 2. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vital.lib.tsu.ru [vital.lib.tsu.ru]

Application of Basic Green 5 in Microbiology for Bacterial Staining

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Green 5, also known as Methylene Green zinc chloride double salt, is a biological stain with applications in histology and microbiology.[1][2] While it is used for visualizing cellular structures, particularly nucleic acids, its application in routine bacterial staining is not as extensively documented as that of the similarly named Malachite Green (Basic Green 4).[1][3] In bacteriology, Malachite Green is the primary green dye used, most notably in the Schaeffer-Fulton endospore staining method.[3][4][5] This document provides an overview of this compound and presents detailed protocols for related staining techniques relevant to microbiological studies, with a necessary focus on the well-established applications of Malachite Green for bacterial staining due to the scarcity of specific protocols for this compound.

Properties of this compound (Methylene Green)

This compound is a synthetic, dark green crystalline dye that is soluble in water and alcohol.[1] Its primary application in biological staining is for the visualization of nucleic acids and other cellular components.[1]

| Property | Description |

| Alternate Names | Methylene Green zinc chloride double salt[2] |

| Chemical Formula | (C₁₆H₁₇ClN₄O₂S)₂·ZnCl₂·2Cl[2] |

| Appearance | Dark green crystalline solid[1] |

| Solubility | Soluble in water and alcohol[1] |

| Primary Application | Staining of nucleic acids (DNA and RNA) and cellular structures in histology and microscopy[1][6] |

Experimental Protocols

Due to the limited availability of specific bacterial staining protocols for this compound, this section provides a general protocol for Methylene Green staining, often used in conjunction with other dyes, and the widely accepted protocol for Malachite Green in bacterial endospore staining.

Protocol 1: Methylene Green Staining (General Histological Application)

This protocol is adapted from methods used for staining cell nuclei and can be a starting point for microbiological applications.

Materials:

-

Methylene Green Solution (0.5% aqueous)

-

Fixative (e.g., absolute alcohol, Carnoy's fluid)

-

Distilled water

-

95% and 100% Alcohol (for dehydration)

-

Xylene or xylene substitute (for clearing)

-

Resinous mounting medium

-

Microscope slides with heat-fixed bacterial smears

Procedure:

-

Fixation: Fix the bacterial smear on the microscope slide using heat or a chemical fixative like absolute alcohol.

-

Staining: Cover the smear with the 0.5% Methylene Green solution and allow it to stain for 2-5 minutes.

-

Rinsing: Gently rinse the slide with distilled water to remove excess stain.

-

Dehydration: Quickly dehydrate the smear by passing it through a series of alcohol solutions: 10 dips in 95% alcohol, followed by 10 dips in two changes of 100% alcohol.

-

Clearing: Immerse the slide in xylene or a xylene substitute for 5 minutes.

-

Mounting: Place a drop of resinous mounting medium on the smear and cover with a coverslip.

-

Observation: Examine the slide under a microscope.

Expected Results:

-

Bacterial cells may appear in shades of green, with nucleic acid-rich regions potentially staining more intensely.

Protocol 2: Schaeffer-Fulton Endospore Staining (Using Malachite Green)

This is the most common differential staining technique that utilizes a green basic dye in bacteriology to distinguish between vegetative cells and endospores.[4][5][7] This method is crucial for identifying endospore-forming bacteria such as Bacillus and Clostridium.[7]

Materials:

-

Malachite Green solution (0.5% aqueous)

-

Safranin solution (0.5% aqueous)

-

Distilled water

-

Blotting paper

-

Bunsen burner or steam bath

-

Microscope slides with heat-fixed bacterial smears

Procedure:

-

Smear Preparation: Prepare a heat-fixed smear of the bacterial culture on a clean microscope slide.

-

Primary Staining: Place a piece of blotting paper cut to the size of the smear on the slide and saturate it with Malachite Green solution.

-

Heating: Gently heat the slide over a steam bath or with a Bunsen burner for 5 minutes, ensuring the blotting paper remains moist with the stain. Do not allow the stain to dry out.

-

Rinsing: After cooling, remove the blotting paper and rinse the slide thoroughly with distilled water.

-

Counterstaining: Flood the smear with Safranin solution for 30-60 seconds.

-

Final Rinsing: Gently rinse the slide with distilled water to remove excess safranin.

-

Drying and Observation: Blot the slide dry with bibulous paper and examine under oil immersion.

Expected Results:

| Component | Color |

| Endospores | Green[5][7] |

| Vegetative Cells | Pink to red[5][7] |

Visualizing Experimental Workflows

Below are diagrams illustrating the logical steps of the described staining protocols.

Caption: Workflow for Schaeffer-Fulton Endospore Staining.

Caption: General Workflow for Methylene Green Staining.

Conclusion

While this compound (Methylene Green) has established applications in biological staining, particularly for nuclear and cellular components, its specific use in routine bacterial staining is not well-defined in scientific literature. Researchers and professionals in microbiology seeking to use a green basic stain for bacteria will find that Malachite Green (Basic Green 4) is the industry standard, especially for the critical task of identifying bacterial endospores. The protocols and data provided herein offer a comprehensive guide for the practical application of these stains in a laboratory setting.

References

Application Notes: Staining of Nuclear Proteins with Methylene Green

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Methyl green - Wikipedia [en.wikipedia.org]

- 3. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A flow cytometric cell-cycle assay using methyl green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dysregulation of the mTOR pathway by mechlorethamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. korambiotech.com [korambiotech.com]

- 9. 免疫組織化学(IHC)の対比染色(Counterstains) | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 11. DAPI | Cell Signaling Technology [cellsignal.com]

- 12. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]

- 13. The best DNA stains and probes [lubio.ch]

- 14. biotium.com [biotium.com]

- 15. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]

- 18. Apoptosis induced by methylene‐blue‐mediated photodynamic therapy in melanomas and the involvement of mitochondrial dysfunction revealed by proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live-Cell Imaging with Basic Green 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Green 5, also known as Methyl Green, is a cationic triphenylmethane dye that has been historically utilized as a nuclear and chromatin stain in histology.[1] Recent findings have highlighted its fluorescent properties, positioning it as a promising candidate for live-cell imaging applications, particularly for far-red imaging of cell nuclei.[2] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, with a focus on its utility as a nuclear stain and a marker for cell viability.

This compound selectively binds to DNA in the major groove through electrostatic interactions.[2] When bound to DNA, it exhibits significant fluorescence in the far-red spectrum, with an excitation maximum around 633 nm and an emission maximum at approximately 677 nm.[2][3][4] This property, combined with its reported low toxicity and high photostability, makes it a valuable tool for long-term live-cell imaging studies.[3][4][5]

Key Applications in Live-Cell Imaging

-

Live-Cell Nuclear Staining: this compound can be used to visualize the nuclei of living cells in real-time. Its far-red emission minimizes phototoxicity and spectral overlap with other common fluorophores (e.g., GFP, RFP), making it suitable for multi-color imaging experiments.

-

Cell Viability Assessment: The dye serves as an exclusion viability stain. In this application, only cells with compromised membrane integrity will allow the dye to enter and stain the nucleus, providing a clear distinction between live and dead cells.[2] This allows for the kinetic monitoring of cell death in response to various stimuli.

Quantitative Data

The following table summarizes the key quantitative properties of this compound for live-cell imaging applications.

| Property | Value | References |

| Excitation Maximum (DNA-bound) | ~633 nm | [2][3][4] |

| Emission Maximum (DNA-bound) | ~677 nm | [2][3][4] |

| Photostability | High resistance to photobleaching | [3][4][5] |

| Toxicity | Reported as non-toxic for live-cell imaging | [3][4] |

Experimental Protocols

Protocol 1: Preparation of Purified this compound Stock Solution

Commercial preparations of this compound can be contaminated with Crystal Violet, which can interfere with specific DNA staining. A purification step is therefore highly recommended.[2]

Materials:

-

This compound powder

-

Distilled water

-

Chloroform

-

Separatory funnel

-

Centrifuge and centrifuge tubes

Procedure:

-

Prepare a 2-4% (w/v) aqueous solution of this compound by dissolving the powder in distilled water.[3][6]

-

Transfer the solution to a separatory funnel and add an equal volume of chloroform.

-

Shake the funnel vigorously for 1-2 minutes. The chloroform will extract the Crystal Violet, turning the organic phase violet.

-

Allow the phases to separate. The upper aqueous phase will contain the purified this compound.

-

Carefully collect the upper aqueous phase.

-

Repeat the chloroform extraction until the chloroform phase remains clear.

-

The purified aqueous solution is your stock solution and can be stored at room temperature, protected from light.[3][6]

Protocol 2: Live-Cell Nuclear Staining

This protocol outlines the general steps for staining the nuclei of live adherent cells. Optimization of concentration and incubation time may be necessary for different cell types.

Materials:

-

Purified this compound stock solution (from Protocol 1)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on imaging-compatible plates or slides

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium. A final concentration in the range of 2-4 µg/mL is a good starting point.[5]

-

Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells.

-

Incubate for 5-15 minutes at 37°C in a CO2 incubator. Optimal incubation time should be determined empirically.[7]

-

Remove the staining solution and wash the cells twice with pre-warmed complete cell culture medium.

-

Add fresh, pre-warmed complete cell culture medium to the cells.

-

The cells are now ready for live imaging.

Protocol 3: Cell Viability Assay (Exclusion Staining)

This protocol utilizes this compound to differentiate between live and dead cells based on membrane integrity.

Materials:

-

Purified this compound stock solution (from Protocol 1)

-

Complete cell culture medium

-

Cells cultured on imaging-compatible plates or slides

-

A known cytotoxic agent (e.g., digitonin) for positive control

Procedure:

-

Prepare a working solution of this compound in complete cell culture medium at a concentration of approximately 4 µg/mL.[5]

-

For a positive control, treat a sample of cells with a cytotoxic agent to induce cell death.

-

Add the this compound working solution directly to the cell culture medium of both the experimental and control samples.

-

Incubate for 15 minutes at room temperature in the dark.[5]

-

Image the cells using fluorescence microscopy. Live cells will show no or very faint nuclear fluorescence, while dead cells will exhibit bright green fluorescent nuclei.

Visualizations

Experimental Workflow for Live-Cell Nuclear Staining

Caption: Workflow for staining live cells with this compound.

Principle of Cell Viability Exclusion Assay

Caption: this compound exclusion principle for viability.

Concluding Remarks

This compound is a versatile and cost-effective dye with significant potential for live-cell imaging. Its far-red fluorescence, high photostability, and low toxicity make it an excellent choice for nuclear counterstaining and for monitoring cell viability over time. Researchers are encouraged to optimize the provided protocols for their specific cell types and experimental conditions to achieve the best results. Further investigations into its quantitative photobleaching rates and detailed cytotoxic profiles will continue to enhance its application in advanced live-cell imaging studies.

References

- 1. biocompare.com [biocompare.com]

- 2. Methyl green - Wikipedia [en.wikipedia.org]

- 3. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]

Application Notes and Protocols for Staining Acid-Fast Bacteria

Topic: Green Counterstains for Acid-Fast Bacteria Audience: Researchers, scientists, and drug development professionals.

Clarification on "Basic Green 5"

Initial clarification is essential regarding the terminology. "this compound" is a certified dye name (C.I. 52020) for Methylene Green, often supplied as a zinc chloride double salt.[1][2][3] While Methylene Green can be used as a nuclear stain, the standard and widely utilized green counterstain in acid-fast bacteriology is Malachite Green .[4][5] This document will focus on the application of Malachite Green for providing a green counterstain in established acid-fast protocols.

Application Notes

Introduction